(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20409897
InChI: InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2
SMILES:
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

CAS No.:

Cat. No.: VC20409897

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone -

Specification

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name (3-aminopyrrolidin-1-yl)-(2-chlorophenyl)methanone
Standard InChI InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2
Standard InChI Key RZFSCNUSBRWNDE-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)C(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity

  • IUPAC Name: (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone

  • Molecular Formula: C11H13ClN2O

  • Structure: The compound contains a pyrrolidine ring substituted with an amino group at the 3-position, attached to a methanone group bonded to a 2-chlorophenyl moiety.

Key Functional Groups:

  • Pyrrolidine Ring: A five-membered saturated heterocyclic ring containing one nitrogen atom.

  • Amino Group (-NH2): Positioned at the 3rd carbon of the pyrrolidine ring, providing basicity and hydrogen bonding sites.

  • Chlorophenyl Group (-C6H4Cl): A phenyl ring substituted with a chlorine atom at the 2-position, contributing to the compound's lipophilicity and potential for π-π interactions.

  • Methanone Group (-CO-): A carbonyl functional group linking the pyrrolidine and chlorophenyl moieties.

Synthesis Pathways

The synthesis of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. A plausible route includes:

  • Formation of the Pyrrolidine Core:

    • Starting from commercially available precursors like succinimide or pyrrolidone derivatives.

    • Functionalization at the 3rd position to introduce an amino group.

  • Coupling with Chlorophenyl Methanone:

    • Utilizing reagents such as 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Reaction Scheme:

Pyrrolidine derivative+2-Chlorobenzoyl chloride(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone\text{Pyrrolidine derivative} + \text{2-Chlorobenzoyl chloride} \rightarrow \text{(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone}

Medicinal Chemistry:

The compound's structural features suggest potential biological activities, including:

  • Enzyme Inhibition: The ketone group may interact with active sites of enzymes.

  • Receptor Binding: The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

  • Drug Development: The amino group provides a site for further derivatization, allowing exploration of analogs with enhanced pharmacological properties.

Organic Synthesis:

  • The compound can serve as an intermediate in synthesizing more complex heterocyclic molecules or pharmaceuticals.

Analytical Characterization

To confirm the structure and purity of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR for proton and carbon environments.

    • Amino protons typically resonate as singlets in the range of 5–6 ppm.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for C=OC=O stretching (~1700 cm1^{-1}) and NHN-H bending (~3300 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to M+=224M^+ = 224 g/mol.

  • High-Performance Liquid Chromatography (HPLC):

    • For purity assessment and separation from by-products.

Safety and Handling

While specific toxicological data for this compound are not reported, general precautions include:

  • Avoid inhalation or skin contact.

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Store in a cool, dry place away from incompatible substances like strong oxidizers or acids.

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